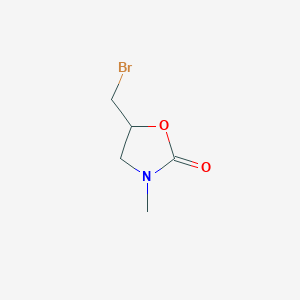
5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the bromomethyl group makes it a versatile intermediate for further chemical transformations.
Applications De Recherche Scientifique
5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, especially those targeting bacterial infections and cancer.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a probe in biochemical assays.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one typically involves the bromination of 3-methyl-1,3-oxazolidin-2-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve safety by minimizing the handling of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might introduce a hydroxyl group or convert the bromomethyl group to a carboxyl group.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles in biological systems, potentially modifying proteins, nucleic acids, and other biomolecules. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1,3-oxazolidin-2-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-Chloromethyl-3-methyl-1,3-oxazolidin-2-one: Similar in structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one: Contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and reactivity.
Uniqueness
5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and makes it a valuable intermediate in various chemical transformations. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles sets it apart from similar compounds .
Propriétés
IUPAC Name |
5-(bromomethyl)-3-methyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHCGRUPKXGSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2490861.png)
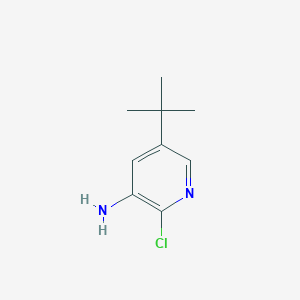

![5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490866.png)
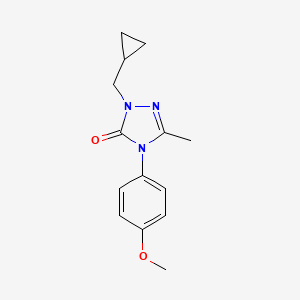
![6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2490870.png)
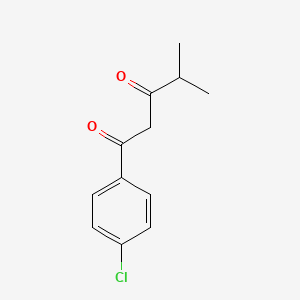
![4-(2-Phenylbutanoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490874.png)
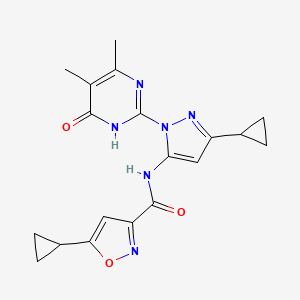
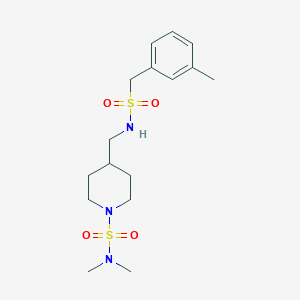
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide](/img/structure/B2490877.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)
![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)
